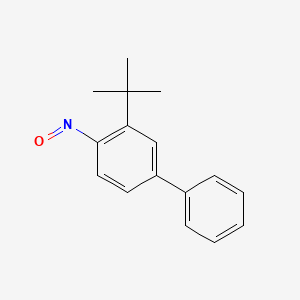
3-(1,1-Dimethylethyl)-4-nitroso-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,1-Dimethylethyl)-4-nitroso-1,1’-biphenyl is an organic compound characterized by the presence of a nitroso group attached to a biphenyl structure with a tert-butyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dimethylethyl)-4-nitroso-1,1’-biphenyl typically involves the nitration of biphenyl followed by the introduction of the tert-butyl group. The nitroso group is then introduced through a nitrosation reaction. Common reagents used in these reactions include nitric acid for nitration and tert-butyl chloride for the introduction of the tert-butyl group. The nitrosation reaction often employs sodium nitrite in the presence of an acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,1-Dimethylethyl)-4-nitroso-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3-(1,1-Dimethylethyl)-4-nitro-1,1’-biphenyl.
Reduction: 3-(1,1-Dimethylethyl)-4-amino-1,1’-biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(1,1-Dimethylethyl)-4-nitroso-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(1,1-Dimethylethyl)-4-nitroso-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1,1-Dimethylethyl)-4-nitro-1,1’-biphenyl
- 3-(1,1-Dimethylethyl)-4-amino-1,1’-biphenyl
- 4-(1,1-Dimethylethyl)-1,1’-biphenyl
Uniqueness
3-(1,1-Dimethylethyl)-4-nitroso-1,1’-biphenyl is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other biphenyl derivatives that may lack the nitroso functionality.
Propiedades
Número CAS |
275795-16-9 |
|---|---|
Fórmula molecular |
C16H17NO |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
2-tert-butyl-1-nitroso-4-phenylbenzene |
InChI |
InChI=1S/C16H17NO/c1-16(2,3)14-11-13(9-10-15(14)17-18)12-7-5-4-6-8-12/h4-11H,1-3H3 |
Clave InChI |
VJANPCXLBDGFCT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=CC(=C1)C2=CC=CC=C2)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


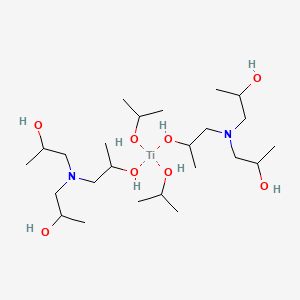
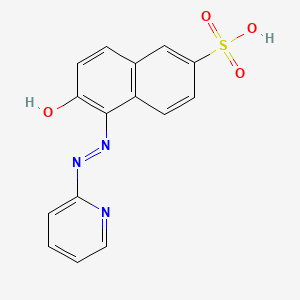
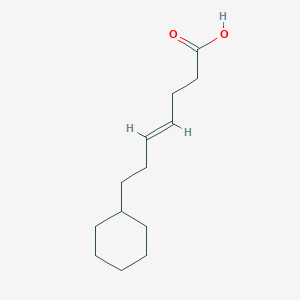


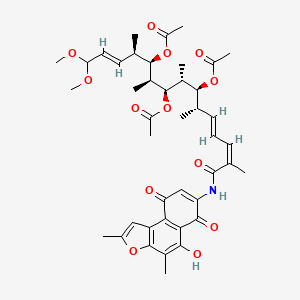
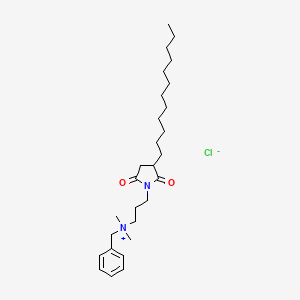
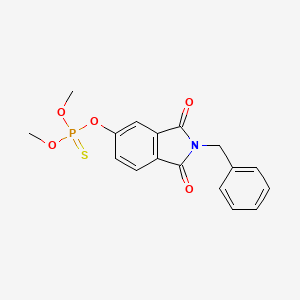
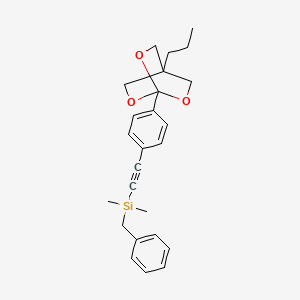

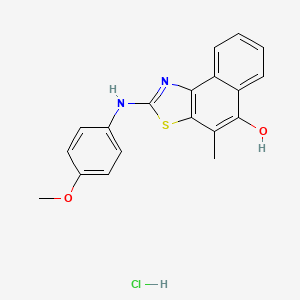
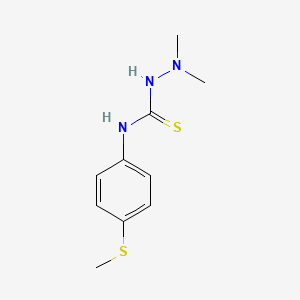

![Dicyclohexylammonium 3-[3-(acetylthio)-2-methylpropionyl]thiazolidine-4-carboxylate](/img/structure/B12703102.png)
